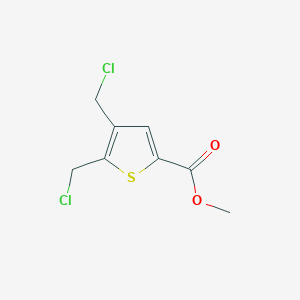

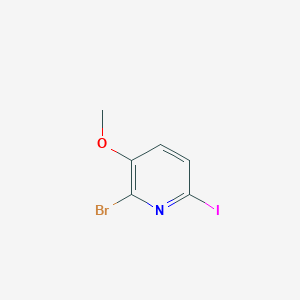

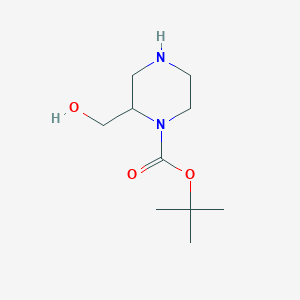

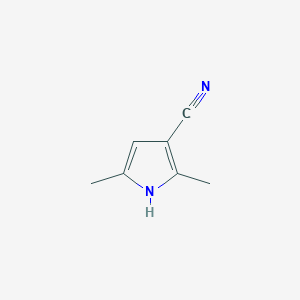

2,5-dimethyl-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

2,5-Dimethyl-1H-pyrrole-3-carbonitrile (DMPC) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential applications in drug discovery, drug delivery, and other areas of biochemistry and physiology. DMPC has been used in a range of experiments, from the synthesis of novel compounds to the development of new drug delivery strategies. In

Aplicaciones Científicas De Investigación

Progesterone Receptor Modulation

2,5-Dimethyl-1H-pyrrole-3-carbonitrile derivatives have been studied for their potential as progesterone receptor modulators. Research indicates that variations in the structure of these compounds, particularly the size of the 3,3-dialkyl substituent, can influence their function as either agonists or antagonists of the progesterone receptor. This has implications for applications in female healthcare, including contraception and the treatment of conditions like fibroids and endometriosis (Fensome et al., 2008).

Antibacterial Activity

Studies have demonstrated the potential antibacterial properties of compounds containing this compound. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli (Vazirimehr et al., 2017).

Photochromic Properties

Research involving this compound derivatives has led to the development of photochromic compounds. These materials change color when exposed to light, a property that can be exploited in various technological applications, such as smart windows and optical data storage (Belikov et al., 2015).

Corrosion Inhibition

Certain pyrrole-carbonitrile derivatives, including those related to this compound, have been studied as corrosion inhibitors. Their effectiveness in protecting materials like mild steel in corrosive environments such as acidic conditions has been documented, making them potentially valuable in industrial applications (Verma et al., 2015).

Insecticidal Applications

Derivatives of this compound have been explored as potential insecticidal agents. Some of these compounds have shown significant bioefficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting their potential use in agricultural pest control (Abdelhamid et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are currently unknown. This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds . .

Biochemical Pathways

Pyrrole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .

Result of Action

Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects . .

Propiedades

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSMKTGDBPDVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447094 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26187-29-1 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.